1,2-Didocosahexaenoyl-3-palmitoyl Glycerol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

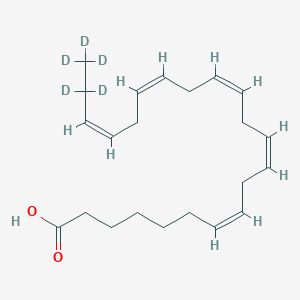

1,2-Didocosahexaenoyl-3-palmitoyl Glycerol: is a triacylglycerol compound that contains two docosahexaenoic acid (DHA) molecules and one palmitic acid molecule. This compound is known for its unique structure, which includes highly unsaturated fatty acids at the sn-1 and sn-2 positions and a saturated fatty acid at the sn-3 position. It is commonly found in marine organisms and has significant implications in various fields, including nutrition, biochemistry, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,2-Didocosahexaenoyl-3-palmitoyl Glycerol can be synthesized through enzymatic interesterification. This process involves the use of lipases to catalyze the reaction between tripalmitin and docosahexaenoic acid in an organic solvent such as isooctane . The reaction conditions typically include a temperature range of 30-50°C and a reaction time of 24-48 hours.

Industrial Production Methods: Industrial production of this compound often involves the use of natural fats and oils as starting materials. The enzymatic interesterification process is scaled up to produce larger quantities of the compound, which can then be purified using techniques such as chromatography and crystallization .

Analyse Chemischer Reaktionen

Types of Reactions: 1,2-Didocosahexaenoyl-3-palmitoyl Glycerol undergoes various chemical reactions, including:

Oxidation: The highly unsaturated DHA molecules are prone to oxidation, leading to the formation of hydroperoxides and other oxidation products.

Hydrolysis: The ester bonds in the compound can be hydrolyzed by lipases, resulting in the release of free fatty acids and glycerol.

Transesterification: The compound can undergo transesterification reactions with other fatty acids or alcohols, leading to the formation of new triacylglycerol molecules.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen and free radicals. The reaction conditions typically involve exposure to air or light.

Hydrolysis: Lipases are commonly used as catalysts, with reaction conditions including a pH range of 7-9 and a temperature range of 30-40°C.

Transesterification: Lipases or chemical catalysts such as sodium methoxide can be used, with reaction conditions including a temperature range of 50-60°C and a reaction time of 24-48 hours.

Major Products Formed:

Oxidation: Hydroperoxides, aldehydes, and ketones.

Hydrolysis: Free fatty acids (docosahexaenoic acid and palmitic acid) and glycerol.

Transesterification: New triacylglycerol molecules with different fatty acid compositions.

Wissenschaftliche Forschungsanwendungen

Chemistry: 1,2-Didocosahexaenoyl-3-palmitoyl Glycerol is used as a model compound to study the behavior of triacylglycerols in various chemical reactions, including oxidation and hydrolysis. It is also used in the synthesis of diacyl glyceryl ethers, which are related to the oil quality of marine foods during storage .

Biology: In biological research, this compound is used to study the metabolism and function of triacylglycerols in marine organisms. It is also used to investigate the role of DHA in cellular processes and its impact on health .

Medicine: this compound is studied for its potential health benefits, particularly its role in reducing inflammation and improving cardiovascular health. It is also investigated for its potential use in nutritional supplements and functional foods .

Industry: In the food industry, this compound is used to enhance the nutritional quality of food products, particularly those aimed at providing omega-3 fatty acids. It is also used in the production of human milk fat substitutes for infant formulas .

Wirkmechanismus

The mechanism of action of 1,2-Didocosahexaenoyl-3-palmitoyl Glycerol involves its metabolism into free fatty acids and glycerol. The docosahexaenoic acid molecules are incorporated into cell membranes, where they exert various biological effects, including anti-inflammatory and cardioprotective actions. The palmitic acid molecule provides structural stability to the triacylglycerol molecule.

Molecular Targets and Pathways:

Cell Membranes: DHA is incorporated into phospholipids in cell membranes, affecting membrane fluidity and function.

Inflammatory Pathways: DHA is known to inhibit the production of pro-inflammatory cytokines and eicosanoids, thereby reducing inflammation.

Cardiovascular Pathways: DHA has been shown to improve lipid profiles and reduce the risk of cardiovascular diseases.

Vergleich Mit ähnlichen Verbindungen

1,3-Didocosahexaenoyl-2-palmitoyl Glycerol: This compound has a similar structure but with the DHA molecules at the sn-1 and sn-3 positions and the palmitic acid molecule at the sn-2 position.

1,2-Didocosahexaenoyl-sn-glycero-3-phosphocholine: This phospholipid contains DHA at the sn-1 and sn-2 positions and a phosphocholine head group.

Uniqueness: 1,2-Didocosahexaenoyl-3-palmitoyl Glycerol is unique due to its specific arrangement of fatty acids, which provides a balance of highly unsaturated and saturated fatty acids. This unique structure contributes to its stability and functional properties, making it valuable in various applications, including nutrition and medicine.

Eigenschaften

CAS-Nummer |

116198-44-8 |

|---|---|

Molekularformel |

C63H98O6 |

Molekulargewicht |

951.471 |

IUPAC-Name |

[2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hexadecanoyloxypropyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate |

InChI |

InChI=1S/C63H98O6/c1-4-7-10-13-16-19-22-25-27-29-31-33-35-38-41-44-47-50-53-56-62(65)68-59-60(58-67-61(64)55-52-49-46-43-40-37-24-21-18-15-12-9-6-3)69-63(66)57-54-51-48-45-42-39-36-34-32-30-28-26-23-20-17-14-11-8-5-2/h7-8,10-11,16-17,19-20,25-28,31-34,38-39,41-42,47-48,50-51,60H,4-6,9,12-15,18,21-24,29-30,35-37,40,43-46,49,52-59H2,1-3H3/b10-7-,11-8-,19-16-,20-17-,27-25-,28-26-,33-31-,34-32-,41-38-,42-39-,50-47-,51-48- |

InChI-Schlüssel |

VLEDHTUUVAXNOJ-QPPLYHLQSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC |

Synonyme |

(4Z,4’Z,7Z,7’Z,10Z,10’Z,13Z,13’Z,16Z,16’Z,19Z,19’Z)-4,7,10,13,16,19-Docosahexaenoic Acid 1,1’-[1-[[(1-Oxohexadecyl)oxy]methyl]-1,2-ethanediyl] Ester |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Chloro-2-nitrophenyl)amino]benzoyl Chloride](/img/structure/B568850.png)